9-(4-Tert-butylphenyl)-9H-fluorene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
651042-75-0 |
|---|---|
Molecular Formula |
C23H22 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
9-(4-tert-butylphenyl)-9H-fluorene |
InChI |
InChI=1S/C23H22/c1-23(2,3)17-14-12-16(13-15-17)22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-15,22H,1-3H3 |
InChI Key |
BOBFSAJVTRDKMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Synthetic Methodologies for 9 4 Tert Butylphenyl 9h Fluorene and Its Derivatives
C-C Bond Formation Strategies at the Fluorene (B118485) C9 Position
The crucial step in the synthesis of 9-(4-tert-butylphenyl)-9H-fluorene is the formation of the carbon-carbon bond at the C9 position of the fluorene ring. This can be achieved through several powerful synthetic strategies, primarily categorized into transition metal-catalyzed cross-coupling reactions and nucleophilic addition or substitution reactions.
Transition Metal-Catalyzed Cross-Coupling Approaches
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering efficient and selective methods for forming C-C bonds. The Suzuki, Negishi, and Stille reactions are prominent examples that can be applied to the synthesis of 9-arylfluorenes. rsc.org
Suzuki Coupling: This reaction typically involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this could involve the reaction of 9-bromofluorene (B49992) with 4-tert-butylphenylboronic acid. A general method for the synthesis of 9-arylfluorenes has been developed via a metal-free reductive coupling of N-tosylhydrazones and arylboronic acids, showcasing the versatility of boronic acids in fluorene chemistry. rsc.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org In this context, 9-fluorenylzinc chloride could be coupled with 4-tert-butyl-1-iodobenzene. The choice of ligand on the palladium catalyst can significantly impact the stereochemical outcome and yield of Negishi couplings, a factor that is critical in complex molecule synthesis. nih.govorganic-chemistry.orgnih.gov
Stille Coupling: The Stille reaction employs an organotin reagent and an organohalide, catalyzed by palladium. While effective, the toxicity of organotin compounds has led to a preference for other methods in some applications. The synthesis of fluorene-based oligomeric organoboron reagents has been achieved through various cross-coupling reactions, including Stille, highlighting its utility in constructing complex fluorene architectures. nih.gov
Nucleophilic Addition and Substitution Reactions at C9
A more traditional yet highly effective approach to forming the C9-aryl bond involves nucleophilic reactions. These methods typically start with a fluorene derivative that is either electrophilic or can be converted into a nucleophile at the C9 position.
Nucleophilic Addition to Fluorenone: A common strategy involves the addition of an organometallic nucleophile, such as a Grignard or organolithium reagent, to 9-fluorenone (B1672902). For the target molecule, this would entail the reaction of 9-fluorenone with 4-tert-butylphenylmagnesium bromide or 4-tert-butylphenyllithium. orgsyn.org This addition reaction forms a tertiary alcohol, 9-(4-tert-butylphenyl)-9H-fluoren-9-ol, which can then be reduced to the desired this compound.
Nucleophilic Substitution at C9: Alternatively, a nucleophilic substitution reaction can be employed. This typically involves reacting a 9-halofluorene, such as 9-bromofluorene, with a suitable nucleophile. beilstein-journals.org The reaction of 9-bromofluorene with the lithium salt of 4-tert-butylaniline, for example, would lead to the N-arylated product, demonstrating the reactivity of the C9 position towards nucleophiles.
Optimization of Reaction Parameters for Yield and Selectivity
Achieving high yields and selectivity is paramount in any synthetic endeavor. For the synthesis of this compound, several reaction parameters can be fine-tuned.
In transition metal-catalyzed reactions, the choice of catalyst, ligand, base, and solvent is critical. For instance, in Negishi couplings, the use of bulky phosphine (B1218219) ligands on the palladium catalyst can improve stereoselectivity and yield. nih.govorganic-chemistry.org The addition of co-catalysts or additives can also have a profound effect. For example, the use of TMEDA (tetramethylethylenediamine) in Negishi couplings has been shown to enhance both stereochemical integrity and product formation. nih.govorganic-chemistry.org
For nucleophilic addition reactions, temperature and solvent are key variables. The Knoevenagel condensation, a reaction used to form dibenzofulvene derivatives at the C9 position, is sensitive to reaction time and the stoichiometry of the reagents. mdpi.comnih.gov For instance, using an excess of the aldehyde reactant can drive the reaction to completion and simplify purification. mdpi.com The choice of solvent can also influence the reaction rate and outcome. google.com
Below is a table summarizing the optimization of reaction conditions for related fluorene syntheses:
| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Key Findings |
| Knoevenagel Condensation | Potassium tert-butoxide | Ethanol | Reflux | A three-fold excess of aldehyde proved to be beneficial for driving the reaction to completion. mdpi.com |
| Negishi Coupling | PdCl₂(PPh₃)₂/TMEDA | THF | Room Temperature | The PdCl₂(PPh₃)₂/TMEDA combination provides high yields and stereoisomerically pure products. organic-chemistry.org |
| Suzuki-type Coupling | Metal-free | Not specified | Not specified | Realized by a one-pot protocol involving the preparation of N-tosylhydrazones followed by reductive coupling. rsc.org |
| Nucleophilic Substitution | Cs₂CO₃ | DMF | 100 °C | Facilitated the synthesis of 2,8-bis(9H-carbazol-9-yl)-5-phenylbenzo[b]phosphindole 5-oxide derivatives in good to excellent yields. beilstein-journals.org |
Precursor Synthesis and Reactivity of 9-Monosubstituted Fluorene Intermediates
The synthesis of this compound relies on the availability and reactivity of key precursors, particularly 9-monosubstituted fluorene intermediates.
9-Bromofluorene is a common and versatile intermediate. It can be synthesized from fluorene by reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. prepchem.com This intermediate is a key substrate for various cross-coupling reactions and nucleophilic substitutions.
9-Fluorenyl organometallic reagents , such as 9-lithiofluorene or 9-fluorenylzinc chloride, are crucial for reactions where the fluorene moiety acts as the nucleophile. 9-Lithiofluorene can be prepared by deprotonating fluorene with a strong base like butyllithium. This highly reactive intermediate can then participate in various C-C bond-forming reactions.
The reactivity of these intermediates is central to the synthetic strategies. The C9 position of fluorene is acidic, making deprotonation relatively straightforward. thieme-connect.de The resulting carbanion is stabilized by the aromatic system. Conversely, the C-Br bond in 9-bromofluorene is susceptible to oxidative addition by palladium catalysts, initiating cross-coupling cycles.
Chromatographic and Crystallization Techniques for High Purity Material Preparation
Obtaining high-purity this compound is essential for its intended applications, particularly in electronics where impurities can significantly degrade performance. Column chromatography and crystallization are the primary methods for purification.
Column chromatography is a widely used technique to separate the desired product from unreacted starting materials and byproducts. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a solvent or mixture of solvents) is optimized to achieve good separation. asm.org High-performance liquid chromatography (HPLC) can be used for both analytical and preparative purposes to ensure high purity. researchgate.netnih.govakademisains.gov.my
Crystallization is a powerful technique for obtaining highly pure crystalline solids. chemicalbook.com The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then slowly cooled to allow the formation of well-defined crystals of the pure compound, leaving impurities in the solution. The selection of the crystallization solvent is critical for achieving high recovery and purity.
Exploration of Asymmetric Synthesis Routes for Chiral Analogues
The introduction of a substituent at the C9 position of fluorene can create a stereocenter, leading to the possibility of chiral analogues. The development of asymmetric synthetic routes to access enantiomerically pure fluorene derivatives is an active area of research, as these chiral molecules can have unique properties and applications in areas like chiral recognition and asymmetric catalysis. researchgate.net
Several strategies are being explored for the asymmetric synthesis of chiral fluorenes:
Catalytic Asymmetric Synthesis: This approach involves the use of a chiral catalyst to control the stereochemical outcome of the reaction. researchgate.net For example, chiral ligands can be used in transition metal-catalyzed cross-coupling reactions to induce enantioselectivity. researchgate.net Chiral Brønsted acids have also been employed in cascade reactions to construct chiral fluorene skeletons. researchgate.net Palladium(II)/chiral norbornene cooperative catalysis has been successfully used for the enantioconvergent synthesis of chiral fluorenols. nih.govrsc.org
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the fluorene molecule to direct the stereoselective formation of the C9-aryl bond. The auxiliary is then removed to yield the enantiomerically enriched product.
Resolution of Racemates: A racemic mixture of the chiral fluorene derivative can be separated into its individual enantiomers through techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
The development of efficient and highly enantioselective methods for the synthesis of chiral 9-arylfluorenes remains a significant challenge and an important goal for synthetic chemists. cam.ac.uknih.gov
Molecular Structure, Conformational Dynamics, and Steric Interactions of 9 4 Tert Butylphenyl 9h Fluorene
Theoretical Investigations of Rotational Barriers and Non-Planar Geometries
Theoretical studies are essential for elucidating the conformational preferences and the energy barriers associated with the rotation of the 4-tert-butylphenyl group relative to the fluorene (B118485) plane. Computational models predict a non-planar ground state geometry for 9-(4-Tert-butylphenyl)-9H-fluorene. The steric hindrance imposed by the voluminous tert-butyl group prevents a coplanar arrangement of the phenyl and fluorene rings.
The rotational barrier, which is the energy required to force the molecule through a planar transition state, is a key parameter governing its dynamic behavior. While specific theoretical calculations for this compound are not extensively documented in publicly available literature, analogous studies on similar 9-aryl-9H-fluorene systems suggest that the barrier to rotation is significant. The presence of the tert-butyl group is expected to further increase this barrier compared to an unsubstituted 9-phenyl-9H-fluorene.
Solid-State Structural Characterization via X-ray Crystallography
To date, the single-crystal X-ray structure of this compound has not been reported in major crystallographic databases. However, analysis of closely related compounds, such as 9-(para-tert-Butylphenyl)-9-fluorenol, provides valuable insights. In the case of the fluorenol derivative, the solid-state structure reveals a non-planar conformation, with the two aromatic systems adopting a significant dihedral angle. It is highly probable that this compound would exhibit a similar twisted conformation in the solid state to alleviate intramolecular steric strain.
| Crystallographic Data for a Related Compound: 9-(para-tert-Butylphenyl)-9-fluorenol | |
| Parameter | Value |
| Molecular Conformation | Two slightly different molecular conformations in the asymmetric unit. |
| Hydrogen Bonding | O—H⋯π(fluorene) interactions leading to groups of four hydrogen-bonded molecules. tcichemicals.com |
Note: This data is for a structurally similar compound and is provided for comparative insight.
Impact of the 4-Tert-butylphenyl Moiety on Molecular Packing and Intermolecular Interactions
The 4-tert-butylphenyl substituent plays a critical role in determining the molecular packing in the solid state. The bulky nature of the tert-butyl group can disrupt efficient π-π stacking between the fluorene units of adjacent molecules, a common packing motif in many fluorene derivatives. This disruption can lead to more complex and less dense packing arrangements.
Intermolecular interactions in the crystal lattice of this compound would likely be dominated by van der Waals forces and potentially C-H···π interactions, where the hydrogen atoms of the tert-butyl group or the aromatic rings interact with the π-electron clouds of neighboring molecules. The specific nature and geometry of these interactions can only be definitively determined through experimental X-ray crystallographic analysis.
Solution-Phase Conformational Analysis and Torsional Flexibility
In solution, this compound is expected to exhibit conformational flexibility. At room temperature, the molecule will likely undergo rapid rotation around the C9-C(phenyl) bond, interconverting between various non-planar conformations. Techniques such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in studying these dynamic processes.
Electronic Structure and Fundamental Photophysical Processes of 9 4 Tert Butylphenyl 9h Fluorene
Ab Initio and Density Functional Theory (DFT) Calculations of Electronic States
To comprehend the photophysical behavior of 9-(4-Tert-butylphenyl)-9H-fluorene, it is essential to first understand its electronic ground and excited states. While specific experimental data for this exact molecule is not extensively documented in public literature, its electronic properties can be reliably predicted and analyzed through ab initio and Density Functional Theory (DFT) calculations. These computational methods provide valuable insights into the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are central to its electronic transitions.
For a molecule like this compound, the HOMO is typically localized on the electron-rich fluorene (B118485) moiety, which acts as the primary chromophore. The LUMO, conversely, is also generally distributed across the fluorene system. The introduction of the 4-tert-butylphenyl group at the 9-position can subtly influence the energy levels of these orbitals. The tert-butyl group, being an electron-donating group, can slightly raise the energy of the HOMO, while the phenyl ring can participate in the delocalization of the π-system.
DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are instrumental in determining the energies of the ground state (S₀) and the low-lying singlet (S₁) and triplet (T₁) excited states. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the energy of the first electronic transition (S₀ → S₁).
Table 1: Predicted Electronic Properties of this compound based on DFT Calculations on Analogous Systems
| Property | Predicted Value/Characteristic |
| HOMO Energy | Primarily localized on the fluorene ring system. |
| LUMO Energy | Primarily localized on the fluorene ring system. |
| HOMO-LUMO Gap | Corresponds to absorption in the UV region. |
| First Singlet Excited State (S₁) | π-π* in nature, localized on the fluorene moiety. |
| First Triplet Excited State (T₁) | Lower in energy than S₁, accessible via intersystem crossing. |
Note: The values in this table are qualitative predictions based on the general behavior of 9-aryl-fluorene derivatives and would require specific DFT calculations on this compound for quantitative validation.
Intramolecular Charge Transfer (ICT) Phenomena and Excitonic Behavior
Intramolecular Charge Transfer (ICT) is a photophysical process where, upon photoexcitation, an electron is transferred from an electron-donating part of a molecule to an electron-accepting part. In this compound, the fluorene moiety and the tert-butylphenyl group are not strongly electronically coupled in a classic donor-acceptor fashion. The tert-butylphenyl group is attached at the sp³-hybridized C9 position, which largely isolates the two π-systems electronically.
Therefore, significant ICT in the conventional sense is not expected in this molecule. The primary excitation is a locally excited (LE) state within the fluorene chromophore. However, the rotational freedom of the tert-butylphenyl group could lead to the formation of twisted intramolecular charge transfer (TICT) states in certain environments, although this is less likely given the steric hindrance from the bulky tert-butyl group which would restrict significant rotation in the excited state.
The excitonic behavior in aggregates or thin films of this compound would be governed by the intermolecular interactions between the fluorene chromophores. The bulky tert-butylphenyl group is expected to play a significant role in dictating the solid-state packing, potentially preventing the close π-π stacking that often leads to excimer formation and quenching of fluorescence in unsubstituted fluorene. This steric hindrance could be advantageous for maintaining high fluorescence quantum yields in the solid state.
Mechanisms of Photoinduced Energy Transfer and Quenching
Photoinduced energy transfer and quenching are processes that deactivate the excited state of a molecule. These can occur through intramolecular or intermolecular pathways.
Intramolecular Quenching: In this compound, intramolecular quenching pathways are expected to be minimal. The rigid structure of the fluorene unit and the lack of readily available non-radiative decay channels contribute to its typically high fluorescence efficiency. The C-H vibrations of the tert-butyl group could provide a minor pathway for vibrational quenching, but this is generally less efficient than other deactivation mechanisms.
Intermolecular Quenching: Intermolecular quenching occurs when the excited molecule interacts with another molecule in its environment (a quencher). This can happen through various mechanisms, including:
Collisional Quenching: Deactivation upon collision with a quencher molecule, such as oxygen.
Energy Transfer: Transfer of the excitation energy to an acceptor molecule. This can occur via two primary mechanisms:
Förster Resonance Energy Transfer (FRET): A non-radiative dipole-dipole coupling mechanism that occurs over long distances (typically 1-10 nm). The efficiency is dependent on the spectral overlap between the donor's emission and the acceptor's absorption.
Dexter Energy Transfer: An electron exchange mechanism that requires orbital overlap between the donor and acceptor and is therefore a short-range process.
The bulky 4-tert-butylphenyl substituent can sterically hinder the close approach of potential quenchers to the fluorene chromophore, thereby reducing the efficiency of intermolecular quenching processes.
Radiative and Non-Radiative Deactivation Pathways
Following photoexcitation to the S₁ state, this compound can return to the ground state (S₀) through several competing deactivation pathways:
Radiative Decay (Fluorescence): The emission of a photon as the molecule transitions from S₁ to S₀. Fluorene and its derivatives are known for their strong blue fluorescence. The rate of radiative decay (kᵣ) is related to the oscillator strength of the S₀ → S₁ transition.
Non-Radiative Decay: Deactivation without the emission of a photon. The primary non-radiative pathways are:
Internal Conversion (IC): A transition between electronic states of the same multiplicity (e.g., S₁ → S₀). This process is often facilitated by vibrational modes of the molecule.
Intersystem Crossing (ISC): A transition between electronic states of different multiplicity (e.g., S₁ → T₁). This process is promoted by spin-orbit coupling. From the T₁ state, the molecule can undergo phosphorescence (radiative decay to S₀) or non-radiatively return to the ground state.
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. It is given by the equation:
Φf = kᵣ / (kᵣ + kₙᵣ)
where kₙᵣ is the sum of the rates of all non-radiative decay processes. For fluorene derivatives, Φf is typically high, indicating that radiative decay is the dominant deactivation pathway.
Table 2: Generalized Photophysical Parameters for 9-Aryl-Fluorene Derivatives
| Parameter | Typical Range/Characteristic |
| Absorption Maximum (λₐₑₛ) | 290 - 310 nm |
| Emission Maximum (λₑₘ) | 310 - 340 nm |
| Fluorescence Quantum Yield (Φf) | 0.7 - 0.9 in non-polar solvents |
| Fluorescence Lifetime (τf) | 1 - 10 ns |
Note: These are typical values for 9-aryl-fluorene derivatives and the specific values for this compound may vary.
Influence of Molecular Environment on Electronic Transitions
The molecular environment, particularly the polarity of the solvent, can have a significant impact on the electronic transitions of a molecule, a phenomenon known as solvatochromism.
In the case of this compound, the ground state is relatively non-polar. Upon excitation to the S₁ state, there might be a slight increase in the dipole moment due to a redistribution of electron density. However, due to the lack of strong donor-acceptor character, a large solvatochromic shift is not anticipated. The absorption and emission spectra are expected to show only minor shifts with increasing solvent polarity.
This is in contrast to fluorene derivatives that are substituted with strong electron-donating and electron-withdrawing groups at the 2 and 7 positions, which can exhibit pronounced positive solvatochromism due to a significant increase in dipole moment in the excited state. acs.org
The bulky tert-butylphenyl group may also influence the local microenvironment of the chromophore, potentially shielding it from strong interactions with polar solvent molecules. This could further reduce the observed solvatochromic effects. Any observed solvatochromism would likely be a result of general solvent effects, such as stabilization of the slightly more polar excited state in polar solvents, leading to a small red-shift in the emission spectrum.
Advanced Materials Applications of 9 4 Tert Butylphenyl 9h Fluorene in Organic Optoelectronics
Application as a Host Material in High-Efficiency Organic Light-Emitting Diodes (OLEDs)
The unique molecular architecture of 9-(4-tert-butylphenyl)-9H-fluorene, which combines a fluorene (B118485) core with a bulky tert-butylphenyl group, makes it a candidate for use as a host material in Organic Light-Emitting Diodes (OLEDs). The tert-butyl group can enhance solubility and prevent aggregation, which is crucial for forming high-quality thin films. While specific data for this exact compound is limited, its structural similarity to other high-performance fluorene-based hosts suggests its potential utility in OLEDs.
Charge Injection and Transport Mechanisms in OLED Stacks
In a typical OLED, charge injection and transport are fundamental processes for light emission. The device consists of several layers, including an anode, a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), an electron injection layer (EIL), and a cathode. When a voltage is applied, holes are injected from the anode and electrons from the cathode. These charges travel through their respective transport layers to the emissive layer.
For a host material like this compound within the EML, its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are critical. Efficient charge transport relies on the alignment of these energy levels with the adjacent layers to minimize injection barriers. The bulky nature of the tert-butylphenyl substituent can influence the molecular packing in the solid state, which in turn affects the charge mobility. Generally, amorphous films with good intermolecular electronic coupling are desired for uniform charge transport.
Förster and Dexter Energy Transfer Processes in Host-Guest Systems
In many high-efficiency OLEDs, the emissive layer consists of a host material doped with a small percentage of guest emitter molecules. The primary mechanism of light emission in these systems is energy transfer from the excited host to the guest. Two principal mechanisms govern this process: Förster Resonance Energy Transfer (FRET) and Dexter energy transfer.
Förster Resonance Energy Transfer (FRET) is a non-radiative, long-range dipole-dipole coupling mechanism. The rate of FRET is proportional to the inverse sixth power of the distance between the donor (host) and acceptor (guest) and depends on the spectral overlap between the emission spectrum of the host and the absorption spectrum of the guest.
Dexter energy transfer is a short-range process that involves the exchange of electrons between the host and guest. This mechanism requires the wavefunctions of the host and guest to overlap and is therefore only efficient at very short distances (typically within 1 nm).
For a host material such as this compound, a high triplet energy level would be a crucial property, particularly for its use in phosphorescent OLEDs (PhOLEDs), to ensure efficient confinement of triplet excitons on the guest emitter and prevent back-energy transfer.
Integration as a Semiconductor in Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active layer. While there is a lack of specific reports on the use of this compound in OFETs, its fluorene core is a common building block in high-mobility organic semiconductors.
Charge Carrier Hopping and Trapping Phenomena in Thin Films
In polycrystalline or amorphous organic semiconductor films, charge transport is typically described by a hopping mechanism. Charge carriers (holes or electrons) are localized on individual molecules or conjugated segments and "hop" between adjacent sites under the influence of an electric field. The efficiency of this process is highly dependent on the degree of molecular ordering and the electronic coupling between molecules.
Morphological Control and Device Performance Correlation
The morphology of the semiconductor thin film plays a critical role in OFET performance. Factors such as crystallinity, grain size, and molecular orientation with respect to the substrate and electrodes directly impact charge transport. For instance, a high degree of crystallinity with large, well-interconnected grains generally leads to higher charge carrier mobility.
Solution-based deposition techniques, such as spin-coating or printing, are often used for fabricating OFETs. The choice of solvent, deposition speed, and post-deposition annealing conditions can all be used to control the film morphology. The solubility imparted by the tert-butylphenyl group would be advantageous for solution processing, allowing for greater control over the resulting film structure and, consequently, the device performance.
Role in Bulk Heterojunction Organic Photovoltaics (OPVs)
Bulk heterojunction (BHJ) organic photovoltaics (OPVs) are a promising technology for low-cost solar energy conversion. The active layer of a BHJ solar cell consists of an interpenetrating network of an electron donor and an electron acceptor material. Upon absorption of light, excitons (bound electron-hole pairs) are generated and must diffuse to a donor-acceptor interface to be dissociated into free charge carriers.
Exciton (B1674681) Dissociation at Donor-Acceptor Interfaces
Although specific studies detailing the exciton dissociation dynamics at interfaces involving this compound are not extensively documented, research on similar fluorene-based materials provides valuable insights. The bulky 9-aryl substitution in fluorene derivatives can influence the molecular packing at the D-A interface. This steric hindrance can prevent excessive aggregation, potentially leading to a more intimately mixed and larger interfacial area, which is beneficial for exciton dissociation. The efficiency of this process is also dictated by the energy level alignment between the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor. For fluorene-based hole-transporting materials, appropriate energy level alignment with the perovskite layer in perovskite solar cells has been shown to be crucial for efficient hole extraction, a process analogous to exciton dissociation in conventional OPVs. researchgate.net
Charge Recombination Dynamics in OPV Active Layers
Following successful exciton dissociation, the transport of the separated electrons and holes to their respective electrodes without recombining is essential for a high photovoltaic yield. Charge recombination, both bimolecular and trap-assisted, is a major loss mechanism in OPVs. The molecular architecture of the active layer components, including materials like this compound, significantly impacts these recombination dynamics.
The non-planar structure induced by the tert-butylphenyl group at the C9 position of the fluorene core can be advantageous in suppressing charge recombination. This three-dimensional molecular shape can disrupt close intermolecular packing, which in turn can reduce the probability of charge carriers on adjacent molecules recombining. Furthermore, the introduction of bulky side groups in hole-transporting materials has been shown to create a physical barrier that hinders the back-transport of electrons from the acceptor to the donor, thus reducing interfacial recombination. In the context of perovskite solar cells, hole-transporting materials based on the spiro[fluorene-9,9′-xanthene] (SFX) core, which shares structural similarities with 9-substituted fluorenes, have demonstrated the ability to passivate surface defects on the perovskite layer, thereby suppressing recombination and enhancing device stability and performance. diva-portal.org The incorporation of fluorene units into hole-transporting materials has been shown to improve hole mobility, which can lead to more efficient charge extraction and consequently lower recombination rates. rsc.org
Exploration in Other Functional Devices: Sensors, Bioelectronics, Non-Linear Optics
Beyond photovoltaic applications, the unique photophysical and electronic properties of fluorene derivatives make them promising candidates for a range of other functional devices.
Sensors:
Fluorene-based compounds are widely explored as fluorescent chemosensors due to their high fluorescence quantum yields, which can be modulated upon interaction with specific analytes. The fluorene core acts as a signaling unit, and by functionalizing it with appropriate receptor moieties, selective and sensitive detection of various species can be achieved.
Fluorene derivatives have been successfully employed as fluorescent sensors for the detection of metal ions. For instance, a fluorene-based probe incorporating a dibenzosubstituted oxaaza macrocycle has demonstrated high sensitivity and selectivity for Zn²⁺ ions in both organic and aqueous media through changes in its fluorescence spectrum upon complexation. nih.govnih.govacs.org The development of such sensors is crucial for monitoring metal ions in biological and environmental systems. mdpi.commdpi.com While a sensor based specifically on this compound is not explicitly reported, the general principles of designing fluorene-based sensors are well-established and could be applied to this scaffold.
| Fluorene-Based Sensor Example | Target Analyte | Detection Principle | Reported Limit of Detection (LOD) |
| Rhodamine B derivative with NS₂ receptor | Hg²⁺ | "Turn-on" fluorescence | 2.36 x 10⁻⁶ M |
| Aptamer-based sensor | Hg²⁺ | Fluorescence quenching/enhancement | 50 nM |
| Aptamer-based sensor | Ag⁺ | Fluorescence quenching/enhancement | 930 pM |
This table presents data for representative fluorescent sensors to illustrate typical performance, not specifically for the title compound.
Bioelectronics:
The application of fluorene derivatives in bioelectronics, particularly in bioimaging, is an area of active research. Their bright fluorescence and photostability are highly desirable for imaging biological processes at the cellular level. Two-photon fluorescence microscopy (2PFM) is an advanced imaging technique that benefits from fluorophores with high two-photon absorption cross-sections, and fluorene-based dyes have shown significant promise in this regard. researchgate.net
The design of fluorene-based probes for bioimaging often involves creating donor-π-acceptor (D-π-A) or acceptor-π-acceptor (A-π-A) structures to tune their photophysical properties. nih.gov For instance, fluorene derivatives have been developed for two-photon bioimaging and have shown potential for sensing metal ions like Zn²⁺ within biological systems. nih.govnih.govacs.org Furthermore, azido-substituted fluorenes have been synthesized as photoaffinity labels to probe chemical carcinogenesis in mammalian cells, highlighting their utility as tools in molecular biology. nih.gov The lipophilic nature of the tert-butylphenyl group in this compound could potentially facilitate its incorporation into cellular membranes for specific bioimaging applications.
Non-Linear Optics (NLO):
Materials with strong non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including optical switching, data storage, and frequency conversion. Organic molecules with a "push-pull" architecture, featuring electron-donating and electron-accepting groups connected by a π-conjugated system, often exhibit large second-order NLO responses (hyperpolarizability, β).
| Fluorene Derivative for NLO | NLO Property Investigated | Key Finding |
| 2,7-bis(4′-(nitro)-distyryl)-9H-fluorene (F2) | Two-photon absorption (TPA) & Optical limiting | Enhanced TPA cross-section and superior optical limiting compared to the dimethylamino-substituted analogue. nih.gov |
| 9,9-dimethyl-9H-fluoren-2-amine based chromophores | First hyperpolarizability (βHRS) and intrinsic hyperpolarizability (βint) | Linear conjugation pathway significantly enhances βHRS and βint. researchgate.netnih.gov |
This table provides examples of NLO properties for related fluorene derivatives to illustrate the potential of this class of compounds.
Polymerization and Macromolecular Engineering with 9 4 Tert Butylphenyl 9h Fluorene Units
Copolymerization Strategies for Conjugated Polymers Incorporating the Fluorene (B118485) Moiety
Copolymerization stands out as a versatile and widely used approach to fine-tune the properties of conjugated polymers. 20.210.105 By strategically combining different monomer units, including those functionalized with 9-(4-tert-butylphenyl)-9H-fluorene, researchers can achieve specific electronic and physical characteristics not attainable with homopolymers. 20.210.105researchgate.net
Controlled Radical Polymerization (CRP) and Condensation Polymerization Techniques
The synthesis of well-defined polymers incorporating the this compound unit can be achieved through various polymerization techniques. Controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), offer precise control over molecular weight, polydispersity, and polymer architecture. sigmaaldrich.comyoutube.com These techniques are particularly valuable for creating block copolymers and other complex structures where the properties of the fluorene-containing segment can be systematically varied. capes.gov.brnih.gov For instance, CRP allows for the synthesis of polymers with predictable chain lengths, which is crucial for reproducible performance in electronic devices. sigmaaldrich.com
Condensation polymerization, particularly Suzuki-Miyaura coupling, is a cornerstone for synthesizing fluorene-based conjugated polymers. rsc.orgnih.gov20.210.105 This palladium-catalyzed cross-coupling reaction is highly efficient for forming carbon-carbon bonds between aryl halides and arylboronic acids or esters, enabling the creation of a wide variety of fluorene homopolymers and copolymers. researchgate.netacs.org The Suzuki coupling protocol has been successfully employed to create alternating copolymers of fluorene with various aromatic comonomers, leading to materials with tunable properties. 20.210.105
Design of Polymer Backbones with Tunable Electronic Properties
The introduction of the this compound unit is a key strategy in the molecular design of polymer backbones with adjustable electronic properties. The bulky tert-butylphenyl group at the C-9 position of the fluorene can prevent excessive aggregation and planarization of the polymer chains, which in turn influences the electronic band gap and energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). 20.210.105mdpi.com
Influence of the this compound Unit on Polymer Conformation and Self-Assembly
The presence of the sterically demanding this compound unit at the C-9 position of the fluorene core has a profound impact on the conformation and self-assembly of the resulting polymers. This bulky substituent hinders close packing of the polymer chains, which can suppress the formation of undesirable aggregates that often lead to quenching of fluorescence and reduced device efficiency.
The interplay between the chemical structure and processing conditions dictates the supramolecular organization of these polymers. tue.nl The self-assembly of fluorene-based polymers, driven by weak intermolecular interactions, can lead to the formation of various nanostructures, such as micelles, fibers, and vesicles, particularly in amphiphilic systems. nih.govmdpi.comsjtu.edu.cn The specific architecture of the this compound unit will direct the self-assembly process, influencing the morphology and properties of the resulting materials.
Solution Processing and Thin Film Fabrication of Fluorene-Based Polymers
A key advantage of polymers incorporating the this compound unit is their excellent solubility in a range of organic solvents, which facilitates their processing from solution. mdpi.com This allows for the use of cost-effective and scalable techniques for fabricating thin films, which are the fundamental components of many organic electronic devices.
Common solution-based deposition methods include spin coating, drop casting, and inkjet printing. aip.orgnih.gov These techniques allow for the formation of uniform, large-area thin films with controlled thickness. The choice of solvent is critical, as it can significantly influence the morphology and microstructure of the resulting film. mdpi.com For instance, the use of high-boiling-point solvent additives can slow down the evaporation rate, providing more time for the polymer chains to self-organize and form a more ordered structure. nih.gov
| Processing Technique | Description | Key Parameters |
| Spin Coating | A solution of the polymer is dispensed onto a substrate, which is then rotated at high speed to produce a thin, uniform film. | Spin speed, acceleration, solution concentration, solvent volatility. |
| Drop Casting | A small volume of the polymer solution is dropped onto a substrate and the solvent is allowed to evaporate slowly. | Solution concentration, solvent evaporation rate, substrate temperature. |
| Inkjet Printing | Droplets of a polymer solution (ink) are precisely deposited onto a substrate to create patterned films. | Ink viscosity and surface tension, nozzle size, substrate temperature. |
| Thermal Annealing | The fabricated film is heated to a temperature above its glass transition temperature to increase polymer chain mobility and promote structural ordering. | Annealing temperature, annealing time, atmosphere. |
| Solvent Vapor Annealing | The film is exposed to a saturated vapor of a solvent, which plasticizes the polymer and facilitates molecular rearrangement. | Solvent choice, vapor pressure, exposure time. |
Correlation between Polymer Structure and Device Performance
A strong correlation exists between the molecular structure of fluorene-based polymers and their performance in electronic devices. The introduction of the this compound unit is a deliberate design choice aimed at optimizing these properties.
The bulky substituent at the C-9 position helps to prevent aggregation-induced quenching, leading to higher photoluminescence quantum yields and improved efficiency in OLEDs. mdpi.comresearchgate.net By tuning the electronic properties of the polymer through copolymerization, the emission color can be precisely controlled, and the charge injection and transport characteristics can be balanced. 20.210.10520.210.105 For example, the incorporation of specific comonomers can lower the energy barrier for charge injection from the electrodes, resulting in lower turn-on voltages for OLEDs.
| Device Application | Key Performance Metric | Influence of this compound Unit |
| Organic Light-Emitting Diodes (OLEDs) | External Quantum Efficiency (EQE), Luminous Efficiency, Color Purity | Suppresses aggregation quenching, enhances solubility for film formation, allows for tuning of emission color through copolymerization. 20.210.105 |
| Organic Field-Effect Transistors (OFETs) | Charge Carrier Mobility, On/Off Ratio | Improves processability and film quality, influences polymer chain packing and conformational order. |
| Organic Photovoltaics (OPVs) | Power Conversion Efficiency (PCE), Fill Factor | Acts as a building block for donor or acceptor materials, influences blend morphology and charge separation efficiency. researchgate.net |
Computational Materials Science and Theoretical Design Principles for 9 4 Tert Butylphenyl 9h Fluorene Analogs
Quantum Chemical Calculations for Predicting Reactivity and Electronic Structure
Quantum chemical calculations are a cornerstone for understanding the intrinsic electronic properties and reactivity of molecules. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are routinely employed to model fluorene (B118485) derivatives, providing a detailed picture of their electronic landscape. semanticscholar.orgmdpi.com
DFT calculations are used to determine the ground-state electronic structure, yielding critical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO level is related to the molecule's ability to donate an electron (hole-transporting character), while the LUMO level relates to its ability to accept an electron (electron-transporting character). The energy difference between HOMO and LUMO, known as the band gap, is a key predictor of the molecule's optical and electronic behavior. For instance, a wider band gap is typically associated with blue-emitting materials in Organic Light-Emitting Diodes (OLEDs). mdpi.com
TD-DFT extends these calculations to excited states, allowing for the prediction of absorption and emission spectra (photoluminescence). semanticscholar.orgmdpi.com This is crucial for designing materials with specific colors of emission or for applications involving light absorption, such as photovoltaics. Theoretical calculations have shown that modifying the substituents at the C-2, C-7, and C-9 positions of the fluorene core significantly influences the π-conjugation and, consequently, the HOMO-LUMO gap and emission properties. mdpi.com For example, attaching electron-donating groups like carbazole (B46965) or diphenylamine (B1679370) can raise the HOMO level, facilitating hole injection and transport. researchgate.net
A new family of symmetrical fluorene derivatives with various substituents at the C-2 and C-7 positions has been studied using DFT and TD-DFT calculations to complement experimental findings from spectroscopy. mdpi.com These theoretical investigations confirmed that the nature of the substituents plays a crucial role in the planarity and the extent of π-conjugation in the molecules. mdpi.com
Table 1: Predicted Electronic Properties of Hypothetical 9-(4-Tert-butylphenyl)-9H-fluorene Analogs via DFT (Note: These values are representative examples based on typical DFT results for fluorene derivatives and are for illustrative purposes.)
| Analog / Substituent at C-2, C-7 | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Predicted Emission Color |
| None (Parent Compound) | -5.85 | -2.15 | 3.70 | Blue |
| Diphenylamine | -5.50 | -2.10 | 3.40 | Green-Blue |
| Carbazole | -5.60 | -2.12 | 3.48 | Blue-Violet |
| Pyridine | -6.05 | -2.45 | 3.60 | Blue |
| Nitro Group | -6.30 | -2.80 | 3.50 | Blue-Green |
Molecular Dynamics Simulations for Understanding Morphological Evolution and Interfacial Phenomena
While quantum chemistry provides insights into single molecules, Molecular Dynamics (MD) simulations are essential for understanding how these molecules behave in a condensed phase, either as a bulk material or at an interface between two different layers in a device. MD simulations model the movements of atoms and molecules over time based on classical mechanics, allowing researchers to observe the evolution of material morphology.
In the context of fluorene derivatives, MD simulations can predict how molecules pack together in a thin film. This is critical because the arrangement of molecules—whether amorphous (disordered) or crystalline (ordered)—directly impacts properties like charge carrier mobility. An amorphous film of a fluorene derivative with carbazole substituents, for example, has been shown to possess high hole mobility. researchgate.net Simulations can reveal how the bulky tert-butylphenyl group influences intermolecular spacing and π-π stacking, which are crucial pathways for charge transport.
Furthermore, MD simulations are invaluable for studying interfacial phenomena. diva-portal.org In multilayer devices like OLEDs, the interface between the hole-transport layer (HTL) and the emissive layer (EML) is where critical processes like charge injection and recombination occur. MD simulations can model the structure and dynamics of this interface, helping to understand and predict charge transfer efficiency and the formation of emissive states like exciplexes. mdpi.com Diffuse-interface models, which treat the interface as a finite region, can be used to simulate complex dynamics such as wetting and phase separation, which are relevant during the solution-based processing of device layers. diva-portal.org
High-Throughput Screening and Virtual Design of Next-Generation Fluorene Derivatives
The design of new materials often involves exploring a vast chemical space of possible molecular structures. Synthesizing and testing each candidate is impractical. High-throughput screening (HTS) and virtual design offer a computational solution to this challenge. acs.org This approach involves creating a large virtual library of candidate molecules—in this case, analogs of this compound with different substituents—and then using rapid, computationally inexpensive methods to predict their key properties.
The process typically begins by defining a core scaffold (the fluorene ring system) and a set of diverse chemical fragments to attach at various positions. For each resulting virtual molecule, properties like the HOMO/LUMO levels and optical gap are calculated. To manage the computational cost, these initial screenings often use faster, semiempirical methods instead of full DFT. acs.org The results from these faster methods can be calibrated against a smaller set of high-accuracy DFT calculations to ensure their predictive power. acs.org
The goal is to filter the vast library down to a small number of the most promising candidates that exhibit target properties, such as a specific emission wavelength, high charge mobility, or high triplet energy for phosphorescent OLEDs. rsc.org These select candidates can then be prioritized for more rigorous theoretical study and eventual laboratory synthesis. nih.gov
Table 2: Example Output of a High-Throughput Virtual Screening of Fluorene Analogs for OLED Applications (Note: This table is a hypothetical representation of screening results.)
| Candidate ID | Substituent Group | Predicted Band Gap (eV) | Predicted Max Emission (nm) | Predicted Triplet Energy (eV) | Recommendation |
| F-001 | -H | 3.70 | 430 (Blue) | 2.85 | High Priority (Host) |
| F-132 | -NPh2 | 3.40 | 485 (Green-Blue) | 2.60 | Medium Priority (Emitter) |
| F-278 | -Benzothiadiazole | 3.10 | 540 (Green) | 2.20 | Low Priority (Red-shifted) |
| F-451 | -Spiro-acridine | 3.65 | 440 (Blue) | 2.95 | High Priority (Host) |
| F-609 | -Dibenzofuran | 3.68 | 435 (Blue) | 2.90 | High Priority (Host) |
Machine Learning Approaches in Predicting Structure-Function Relationships
Machine learning (ML) is rapidly emerging as a powerful tool in materials science, capable of learning the complex and often non-intuitive relationships between a molecule's structure and its functional properties. neurips.ccnih.gov Instead of solving physical equations, ML models are trained on existing data to make predictions for new, unseen molecules. ucdavis.eduresearchgate.net
For fluorene derivatives, an ML model can be trained on a dataset containing the chemical structures and experimentally measured properties (e.g., photoluminescence quantum yield, charge mobility, device lifetime) of known compounds. The chemical structure is converted into a numerical representation, or "fingerprint," that the algorithm can process. researchgate.net Once trained, the model can predict the properties of a new fluorene analog almost instantaneously, making it an exceptionally powerful tool for screening vast chemical libraries. neurips.cc
Various ML models are being applied in this domain, including neural networks, kernel ridge regression, and random forests. ucdavis.eduresearchgate.net These models can accelerate the discovery of materials with optimal properties by guiding synthetic efforts toward the most promising candidates. researchgate.net For example, a neural network could be trained to predict the emission spectrum of a fluorene derivative based solely on its 2D chemical structure, bypassing the need for computationally expensive TD-DFT calculations for every single candidate. researchgate.net This data-driven approach complements physics-based simulations and is poised to revolutionize the design of organic functional materials. nih.gov
Table 3: Application of Machine Learning Models in Fluorene Derivative Design
| Machine Learning Model | Input Representation | Predicted Property | Potential Application |
| Convolutional Neural Network (CNN) | 2D Molecular Graph | Melting Point, Solubility | Predicting processability and film-forming quality. researchgate.net |
| Recurrent Neural Network (RNN) | SMILES String | Emission Wavelength | Rapid screening for specific OLED colors. researchgate.net |
| Kernel Ridge Regression (KRR) | Molecular Fingerprints | Detonation Velocity, Density | Guiding the design of stable, high-performance materials. researchgate.net |
| Graph Neural Network (GNN) | Molecular Graph | HOMO/LUMO Energies | Pre-screening candidates for quantum chemical calculations. |
Advanced Spectroscopic and Characterization Techniques for Probing the Behavior of 9 4 Tert Butylphenyl 9h Fluorene
Time-Resolved Spectroscopy: Transient Absorption and Time-Correlated Single Photon Counting (TCSPC)
Time-resolved spectroscopic techniques are indispensable for elucidating the dynamics of excited states in fluorescent molecules like 9-(4-tert-butylphenyl)-9H-fluorene. These methods operate on ultrafast timescales, typically from femtoseconds to nanoseconds, allowing for the direct observation of processes such as exciton (B1674681) formation, relaxation, and decay.
Transient Absorption (TA) Spectroscopy is a powerful pump-probe technique used to study the excited-state dynamics of molecules. youtube.commdpi.com A short laser pulse (the pump) excites the sample, and a second, time-delayed pulse (the probe) measures the change in absorbance of the sample as a function of time and wavelength. youtube.commdpi.com This provides a spectral fingerprint of the transient species, such as excitons and charge carriers, that are generated by the pump pulse.
In the context of fluorene-based materials, TA spectroscopy has been instrumental in understanding their photo-physics. For instance, studies on oligofluorene derivatives have revealed the presence of photoinduced absorption bands with clear vibronic structures. arxiv.orgarxiv.org Analysis of these spectra allows for the extraction of key parameters, including the frequencies of vibrational modes coupled to the electronic transition and the reorganization energies associated with excited-state relaxation. arxiv.orgarxiv.org For example, in a study of oligofluorene dimers and trimers, two totally symmetric vibrational modes with frequencies around 400-450 cm⁻¹ and 1666 cm⁻¹ were identified as being coupled to the excited-state absorption. arxiv.org The reorganization energy of the excited-state absorption was found to increase with the length of the oligomer, from 58 meV for the dimer to 166 meV for the trimer. arxiv.org
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring the fluorescence lifetime of a molecule. uniklinikum-jena.deedinst.com The sample is excited by a high-repetition-rate pulsed laser, and the time delay between the excitation pulse and the detection of the first emitted photon is measured. uniklinikum-jena.deedinst.com By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay profile of the sample. uniklinikum-jena.deedinst.com
TCSPC is crucial for determining the efficiency of radiative decay pathways in materials like this compound. The fluorescence lifetime is a key parameter that reflects the competition between radiative and non-radiative decay processes. In a study on pyrene-substituted phthalonitrile (B49051) derivatives, TCSPC was used to measure the fluorescence decay and understand the quenching mechanisms. researchgate.net For fluorene-based materials, TCSPC can reveal the presence of different emissive species, such as monomers and aggregates (excimers), which often exhibit distinct fluorescence lifetimes. For instance, in a study of di-9H-fluoren-9-yldimethylsilane, global analysis of time-resolved fluorescence spectra revealed the presence of at least three excited states with different lifetimes, corresponding to locally excited states and an excimer state.
| Technique | Information Obtained | Illustrative Findings for Fluorene (B118485) Derivatives |
| Transient Absorption | Excited-state absorption spectra, identification of transient species, excited-state dynamics, vibrational modes coupled to electronic transitions, reorganization energies. | Vibronic structure in photoinduced absorption bands of oligofluorenes; reorganization energy increases with oligomer length. arxiv.orgarxiv.org |
| TCSPC | Fluorescence lifetimes, identification of different emissive species (monomers, excimers), information on radiative and non-radiative decay rates. | Multiple excited states with distinct lifetimes identified in fluorene derivatives, indicating the presence of both locally excited and excimer states. |
Microscopic Techniques: Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) for Film Morphology
The performance of organic electronic devices is highly dependent on the morphology of the active thin films. Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the nanoscale and microscale structure of these films.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample surface. bruker.com A sharp tip mounted on a flexible cantilever is scanned across the surface, and the deflection of the cantilever due to the forces between the tip and the sample is measured. bruker.com AFM can be operated in different modes, such as tapping mode, which is particularly useful for soft polymer samples as it minimizes damage to the surface. bruker.com
For fluorene-based materials, AFM is widely used to characterize the surface topography, roughness, and phase separation in thin films. researchgate.netazonano.com For example, AFM studies on polyfluorene copolymer films have shown how the film morphology is influenced by the chemical structure of the comonomer and by post-deposition treatments like annealing. researchgate.netnih.gov The formation of different phases, such as the β-phase in polyfluorenes, which has distinct electronic properties, can be visualized with AFM. nih.gov
Transmission Electron Microscopy (TEM) provides even higher resolution images of the internal structure of thin films. In TEM, a beam of electrons is transmitted through an ultrathin sample, and an image is formed from the interaction of the electrons with the sample. TEM can reveal information about the crystallinity, domain size, and phase distribution within the film. While sample preparation for TEM can be more involved, it offers unparalleled insight into the bulk morphology of the material.
Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Resistance Analysis
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to study the electrical properties of materials and their interfaces. rsc.org It involves applying a small amplitude AC voltage or current perturbation to the sample over a wide range of frequencies and measuring the resulting current or voltage response. rsc.org The impedance of the system, which is the frequency-dependent resistance to current flow, is then calculated.
In the context of organic semiconductors, EIS is a valuable tool for characterizing charge transport and transfer processes. nih.govnih.govacs.org By analyzing the impedance spectra, it is possible to determine key parameters such as the bulk conductivity, the capacitance of different layers, and the charge transfer resistance at interfaces. The charge transfer resistance is a measure of the kinetic barrier for charge carriers to move from one material to another, for example, from an electrode to the organic semiconductor layer.
A typical EIS experiment on a device containing this compound would involve fabricating a simple sandwich structure (e.g., electrode/fluorene derivative/electrode) and measuring its impedance spectrum. The data is often represented in a Nyquist plot, and an equivalent circuit model is used to fit the data and extract the values of the different resistive and capacitive elements. This information is critical for understanding the factors that limit charge injection and transport in organic electronic devices.
| Parameter | Description | Relevance to this compound |
| Bulk Resistance (R_b) | The resistance of the bulk material to charge transport. | Indicates the intrinsic conductivity of the fluorene derivative. |
| Charge Transfer Resistance (R_ct) | The resistance to charge transfer across an interface (e.g., electrode-organic). | A key parameter for evaluating the efficiency of charge injection from electrodes. |
| Double Layer Capacitance (C_dl) | The capacitance formed at the electrode-organic interface. | Provides information about the nature of the interface. |
Resonant X-ray Scattering and Diffraction for Nanoscale Structural Insights
Resonant X-ray Scattering (RXS) is a powerful synchrotron-based technique that provides element-specific structural information. polifaces.denist.govosti.govnist.gov By tuning the energy of the incident X-rays to an absorption edge of a specific element in the material, the scattering from that element is enhanced, providing contrast and enabling the study of the spatial distribution and orientation of molecules containing that element. polifaces.denist.govosti.govnist.gov
For organic semiconductors like this compound, which are primarily composed of carbon, RXS at the carbon K-edge can provide detailed information about the molecular packing and orientation in thin films. acs.org The technique is particularly useful for studying complex, multi-component systems and for distinguishing between different phases or domains with subtle structural differences. polifaces.denist.govosti.govnist.gov
Recent developments in Resonant Tender X-ray Scattering have extended the capabilities of this technique to elements like sulfur, which is often incorporated into conjugated polymers to tune their electronic properties. nist.govosti.govnist.gov Studies on sulfur-containing polyfluorene copolymers have demonstrated the ability of resonant diffraction to distinguish between different crystalline polymorphs and to determine the tilting of the polymer backbone within the crystal lattice. polifaces.de This level of detailed structural information is often inaccessible with conventional X-ray diffraction techniques, especially for the weakly ordered, paracrystalline structures commonly found in organic semiconductor films. nist.gov
Photoelectron Spectroscopy (UPS/XPS) for Electronic Level Alignment at Interfaces
The alignment of energy levels at the interfaces between different materials is a critical factor determining the performance of organic electronic devices. Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS) are surface-sensitive techniques that are used to measure the electronic structure of materials.
X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), provides information about the elemental composition and chemical states of the atoms at the surface of a material. By analyzing the kinetic energy of the photoelectrons emitted from the core levels of the atoms, one can identify the elements present and their bonding environment.
Ultraviolet Photoelectron Spectroscopy (UPS) uses a lower energy UV source to probe the valence electronic states of a material. researchgate.net UPS spectra provide direct information about the highest occupied molecular orbital (HOMO) level and the ionization potential of the material. researchgate.net The work function of the material can also be determined from the secondary electron cutoff in the UPS spectrum.
For this compound, UPS and XPS are essential for determining its fundamental electronic properties and for understanding how its energy levels align with those of adjacent materials in a device, such as electrodes or other organic layers. For example, a study on symmetrical fluorene derivatives investigated their electronic structures using photoelectron emission spectroscopy, revealing how different substituents influence the π-conjugation and the energy levels of the molecules. mdpi.com By performing UPS measurements on a thin film of the fluorene derivative deposited on a substrate (e.g., an electrode material), one can determine the energy level alignment at the interface, which governs the efficiency of charge injection or extraction.
| Technique | Information Obtained | Relevance to this compound |
| XPS | Elemental composition, chemical states of atoms. | Verifies the chemical integrity of the fluorene derivative film. |
| UPS | Ionization potential, HOMO level, work function. | Determines the key electronic energy levels for understanding device operation. |
| Interfacial UPS | Energy level alignment at interfaces (e.g., with electrodes). | Crucial for predicting and optimizing charge injection/extraction barriers. |
Degradation Mechanisms and Long Term Stability of 9 4 Tert Butylphenyl 9h Fluorene in Functional Devices
Photo-Oxidative Degradation Pathways and Mechanisms
Photo-oxidative degradation is a significant cause of performance decline in organic electronic devices, occurring when the material is simultaneously exposed to light and oxygen. For fluorene (B118485) derivatives, this process can lead to the formation of quenching sites that reduce luminescence efficiency.
The primary mechanism of photo-oxidation in fluorene-based compounds involves the C9 position of the fluorene ring. While the presence of two substituent groups at the C9 position, as in 9-(4-Tert-butylphenyl)-9H-fluorene, generally enhances stability compared to unsubstituted fluorene, this site can still be susceptible to oxidation. The process is often initiated by the photo-excitation of the fluorene molecule, which can then interact with molecular oxygen, leading to the formation of reactive oxygen species such as singlet oxygen.
| Stressor | Primary Degradation Mechanism | Resulting Chemical Species (Hypothesized) | Impact on Device Performance |
| Light & Oxygen | Photo-oxidation at the C9 position of the fluorene core. | 9-(4-Tert-butylphenyl)-9-fluorenol, 9-(4-Tert-butylphenyl)fluoren-9-one | Reduced photoluminescence quantum yield, color shift in emission, formation of charge traps. |
This table presents hypothesized degradation pathways for this compound based on known degradation mechanisms of similar fluorene derivatives.
Thermal and Thermo-Oxidative Stability Under Operational Conditions
The operational temperature of organic devices can be elevated due to Joule heating, which can induce thermal and thermo-oxidative degradation of the constituent materials. Fluorene derivatives are generally known for their good thermal stability.
In the presence of oxygen (thermo-oxidative conditions), degradation can occur at lower temperatures. The tert-butyl group on the phenyl substituent might be a point of thermal instability, as tert-butyl groups can be susceptible to thermal cleavage. However, the primary concern remains the oxidation of the fluorene core, similar to photo-oxidation, leading to the formation of fluorenone-type defects.
Table of Thermal Properties for Structurally Related Fluorene Derivatives
| Compound/Material | Decomposition Temperature (Td, 5% weight loss) (°C) | Glass Transition Temperature (Tg) (°C) | Reference Compound |
| Poly(9,9-dioctylfluorene) (PFO) | ~400-450 | ~80 | Polymer with alkyl chains |
| Trispirocyclic fluorene derivative | >500 | 170 | Complex spiro-linked fluorene |
| 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene | 319 | N/A | Fluorene with amine substituents |
This table provides thermal stability data for various fluorene-based materials to give a comparative context for the expected thermal performance of this compound. The actual values for the target compound may vary.
Electrical Stress-Induced Degradation in Organic Devices
In organic devices, the continuous application of an electric field and the flow of charge carriers can lead to material degradation. This electrical stress can induce the formation of unstable charged species, such as radical cations and anions, which can then undergo irreversible chemical reactions.
For hole-transporting materials like many fluorene derivatives, the stability of the cation species is crucial. The formation of a stable cation radical is a desirable property. The electrochemical stability of this compound would be a key indicator of its resistance to electrical stress. The tert-butyl group, being an electron-donating group, can help to stabilize the positive charge on the phenyl ring, which may contribute to better electrical stability.
Degradation under electrical stress can manifest as a decrease in luminance and an increase in driving voltage over time. This is often attributed to the formation of non-emissive species or charge traps within the active layers of the device, which hinder charge transport and recombination efficiency. The interfaces between different layers in a device are particularly susceptible to degradation under electrical stress.
Strategies for Enhancing Device Lifetime and Material Robustness
Molecular Design: The introduction of bulky substituents, such as the tert-butylphenyl group, is a common strategy to increase morphological stability and reduce intermolecular interactions that can lead to aggregation-caused quenching. Further modifications, such as the incorporation of antioxidant moieties like triphenylamine (B166846) (TPA), have been shown to improve the stability of fluorene-based materials by scavenging reactive oxygen species.
Device Encapsulation: A primary method to prevent photo-oxidative degradation is to effectively encapsulate the device to protect it from ambient oxygen and moisture. Advanced encapsulation techniques, including thin-film encapsulation and the use of getter materials, are crucial for long-term stability.
Host-Guest Systems: In OLEDs, using the fluorene derivative as a guest in a stable host material can improve stability. A host with a high triplet energy can confine the excitons to the guest molecules, and a well-chosen host can also provide a stable matrix that protects the guest from degradation.
Improved Charge Balance: Ensuring a balanced injection and transport of holes and electrons within the device can reduce the accumulation of charged species and the associated degradation pathways. This can be achieved by optimizing the thickness and properties of the various layers in the device stack.
Thermal Management: Implementing effective heat sinking and managing the operating current density can lower the device temperature, thereby reducing the rate of thermally activated degradation processes.
By employing a combination of these strategies, the long-term stability of devices incorporating this compound can be significantly improved, paving the way for their use in durable and reliable organic electronic applications.
Future Directions and Emerging Research Frontiers for 9 4 Tert Butylphenyl 9h Fluorene
Development of Advanced Synthetic Methodologies for Enhanced Material Properties
The performance of materials based on 9-(4-Tert-butylphenyl)-9H-fluorene is intrinsically linked to the precision and efficiency of their synthesis. Future research will undoubtedly focus on the development of advanced synthetic methodologies to tailor the properties of these materials for specific applications.
One promising avenue is the use of metal-free catalytic systems. researchgate.net These methods offer a more sustainable and cost-effective alternative to traditional transition-metal-catalyzed reactions, reducing the risk of metal contamination in the final product, which can be detrimental to device performance. researchgate.net For instance, the development of organocatalytic methods for the functionalization of the fluorene (B118485) core could enable the introduction of a wide array of functional groups, thereby fine-tuning the electronic and photophysical properties of the resulting materials.
Furthermore, flow chemistry presents a powerful tool for the synthesis of fluorene derivatives with high purity and scalability. This continuous manufacturing process allows for precise control over reaction parameters, leading to improved yields and reduced waste compared to batch processes. The application of flow chemistry to the synthesis of this compound and its derivatives could accelerate the development of new materials for large-area electronics.
The strategic functionalization of the 9-position of the fluorene ring is another critical area of research. The introduction of different substituents at this position can significantly impact the material's solubility, morphology, and charge transport characteristics. researchgate.net Advanced synthetic techniques, such as C-H activation, could provide direct and atom-economical routes to novel 9-substituted fluorene derivatives, bypassing the need for pre-functionalized starting materials.
| Synthetic Methodology | Potential Advantages | Target Properties |
| Metal-Free Catalysis | Reduced metal contamination, lower cost, sustainability | High purity materials for electronic devices |
| Flow Chemistry | Precise process control, scalability, reduced waste | Uniform and high-quality material for large-area applications |
| C-H Activation | Atom economy, direct functionalization | Tailored solubility, morphology, and charge transport |
| Boron Trifluoride Catalysis | Efficient C-C bond formation | Synthesis of highly functionalized derivatives thieme-connect.de |
Exploration of Novel Device Architectures and Integration Strategies
The unique properties of this compound-based materials open up possibilities for their integration into a variety of novel device architectures, moving beyond conventional organic light-emitting diodes (OLEDs).
In the realm of OLEDs, the development of thermally activated delayed fluorescence (TADF) emitters and host materials remains a major focus. oled-info.com While red and green phosphorescent OLEDs have achieved near-perfect internal quantum efficiencies, efficient and stable blue emitters are still a challenge. oled-info.com The rigid fluorene core of this compound provides a robust platform for the design of novel blue TADF emitters with high triplet energies and good charge transport properties. nih.govumich.edu Furthermore, its derivatives could serve as stable host materials for phosphorescent emitters, improving device lifetime and efficiency. nih.gov
The integration of this compound-based materials into flexible and wearable electronics is another exciting frontier. unist.ac.kr Their good processability and mechanical flexibility make them suitable for use in devices such as flexible displays, sensors, and wearable health monitors. Research into novel device structures that can withstand mechanical stress and maintain high performance will be crucial for the realization of these next-generation electronics.
| Device Architecture | Role of this compound Derivative | Potential Impact |
| Perovskite Solar Cells | Electron-transporting self-assembling monolayer (SAM) | Increased power conversion efficiency and stability nih.govresearchgate.netrsc.orgrsc.org |
| Blue TADF OLEDs | Emitter or host material | High efficiency and long-lasting blue light emission oled-info.comnih.govumich.edu |
| Flexible Electronics | Active material in flexible displays and sensors | Development of robust and high-performance wearable devices unist.ac.kr |
| Photovoltaic Devices | Electron-transporting material | Effective electron transport from absorber layers nih.govresearchgate.netrsc.orgrsc.org |
Synergistic Research at the Interface of Organic Chemistry, Materials Science, and Device Physics
The advancement of materials based on this compound will heavily rely on a synergistic approach that integrates organic chemistry, materials science, and device physics. The complex interplay between molecular structure, solid-state morphology, and device performance necessitates a collaborative research effort.
Organic chemists will continue to play a pivotal role in designing and synthesizing new fluorene derivatives with tailored electronic and photophysical properties. researchgate.netthieme-connect.deacs.orgrsc.orgnih.gov This includes the development of novel synthetic routes that are both efficient and scalable. researchgate.netthieme-connect.denih.gov
Materials scientists will focus on understanding the structure-property relationships of these new materials. This involves characterizing their thermal stability, morphology, and charge transport properties using a variety of advanced techniques. rsc.orgnih.gov The insights gained from these studies will provide crucial feedback to organic chemists for the rational design of improved materials.
Device physicists will be responsible for integrating these materials into novel device architectures and optimizing their performance. This includes understanding the charge injection, transport, and recombination processes within the device, as well as developing new device concepts that can fully exploit the unique properties of the fluorene-based materials. nih.govresearchgate.netrsc.orgrsc.orgnih.govumich.edu The challenges in developing high-performance blue OLED emitters, for example, can only be addressed through a deep understanding of the underlying device physics. oled-info.com
This interdisciplinary approach will be essential for bridging the gap between fundamental research and practical applications, ultimately leading to the development of next-generation organic electronic devices with unprecedented performance.
Potential for this compound in Sustainable Technologies and Circular Economy Concepts
As the electronics industry grapples with the growing problem of electronic waste, the development of sustainable and recyclable materials is becoming increasingly important. techbriefs.comkaust.edu.safau.euadvancedsciencenews.com this compound and its derivatives have the potential to play a significant role in this transition towards a more circular economy for electronics.
One area of research is the design of biodegradable and recyclable luminescent polymers based on the fluorene scaffold. techbriefs.com By incorporating cleavable linkages into the polymer backbone, it may be possible to design materials that can be broken down into their constituent monomers at the end of their life, allowing for the recovery and reuse of valuable chemical building blocks. techbriefs.comquantumzeitgeist.com
Furthermore, the development of closed-loop recycling processes for organic electronic devices is a critical research frontier. unist.ac.kr This involves developing methods for the selective dissolution and separation of the different layers in a device, allowing for the recovery of the organic materials in a pure form. The use of eco-friendly solvents in both the fabrication and recycling processes is a key aspect of this approach. unist.ac.kr
The inherent tunability of the fluorene structure also offers opportunities for designing materials with reduced environmental impact from the outset. By choosing appropriate synthetic routes and starting materials, it may be possible to minimize the use of hazardous reagents and solvents, leading to a greener manufacturing process. fau.eu The long-term vision is to create a cradle-to-cradle lifecycle for organic electronic devices, where materials are continuously reused, minimizing waste and reducing our reliance on virgin resources. kaust.edu.sa
| Sustainability Aspect | Research Focus | Potential Outcome |
| Biodegradability | Incorporation of cleavable linkages into polymer backbones | Materials that can be broken down into monomers for reuse techbriefs.comquantumzeitgeist.com |
| Recyclability | Development of closed-loop recycling processes | Recovery and purification of organic materials from end-of-life devices unist.ac.kr |
| Green Chemistry | Use of eco-friendly solvents and reagents in synthesis | Reduced environmental footprint of material production unist.ac.krfau.eu |
| Circular Economy | Cradle-to-cradle lifecycle design for electronic devices | Minimized waste and reduced reliance on virgin resources kaust.edu.sa |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 9-(4-tert-butylphenyl)-9H-fluorene derivatives?
- Methodological Answer : The synthesis of this compound derivatives often involves transition-metal-catalyzed cross-coupling reactions. For example:
- Pd(0)-Catalyzed Cross-Coupling : A Pd-catalyzed reaction between 1,1-diboronates and 2,2'-dibromobiphenyls yields 9H-fluorene derivatives under mild conditions with high efficiency (yields up to 90%) .
- Au(I) or GaCl3 Catalysis : Hydroarylation of alkynes using Au(I) or GaCl3 generates fluoranthene derivatives, with yields dependent on catalyst choice (e.g., AuCl(PPh3)/AgOTf achieves 85% yield) .
- Palladium-Mediated Isomerization : Pd(OAc)2 catalyzes the isomerization of intermediates to form (E)-9-(3-phenylallylidene)-9H-fluorene derivatives .
Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Proton environments (e.g., pseudobenzylic C–H bonds) are resolved in ¹H and ¹³C NMR, with chemical shifts indicating electronic effects of substituents .
- IR Spectroscopy : Functional groups like C=O (in oxidation products) or C–H vibrations are identified; e.g., IR peaks at 1609 cm⁻¹ (aromatic C=C) and 1259 cm⁻¹ (C–N) .
- APPI-MS : Detects molecular ions ([M]⁺/[M+H]⁺) and rare negative ions (e.g., m/z 165 for 9H-fluorene, linked to its acidic 9-position hydrogen) .
Q. What are the primary applications of this compound derivatives in materials science?
- Methodological Answer : These derivatives are pivotal in:
- Organic Electronics : As thermally activated delayed fluorescence (TADF) emitters in OLEDs, where the tert-butylphenyl group enhances solubility and reduces aggregation .
- Polymer Solar Cells (PSCs) : 9-Arylidene-9H-fluorene-containing polymers (e.g., P1) achieve power conversion efficiencies (PCE) up to 6.52% when blended with PC71BM, with molecular weight critically influencing device performance .
Advanced Research Questions
Q. How does the molecular weight of 9-arylidene-9H-fluorene-containing polymers influence photovoltaic performance?
- Methodological Answer : High molecular weight (HMW) polymers (e.g., HMW-P1) exhibit superior PCE (6.26–6.52%) compared to low molecular weight (LMW) analogs (2.75%) due to:
- Enhanced Film Morphology : HMW polymers form more ordered interpenetrating networks with fullerene acceptors.
- Charge Transport Optimization : Reduced grain boundaries and improved hole mobility in HMW systems .
Q. What computational methods predict bond dissociation free energies (BDFEs) for C–H bonds in this compound complexes?
- Methodological Answer :
- Gas-Phase DFT Calculations : B3LYP/def2-TZVP level calculations estimate BDFEs (e.g., 66 kcal mol⁻¹ for Fe complexes), validated against experimental values (70 kcal mol⁻¹) via thermochemical cycles .
- pKa Correlation : Relative acidity scales (pKa in THF ≈ 28) combined with cyclic voltammetry (E₁/₂ = −1.28 V vs. Fc+/Fc) enable BDFE determination using the equation:
.
Q. How do catalytic systems affect regioselectivity in hydroarylation reactions for 9H-fluorene synthesis?
- Methodological Answer : Catalyst choice dictates product distribution:
- Au(I) Catalysts : Preferentially yield fluoranthenes (e.g., 8a, 85% yield) via alkyne activation .
- FeCl3 Catalysts : Produce moderate yields (40–50%) due to competing decomposition pathways .
- Pd(OAc)2 : Induces isomerization to form (E)-9-(3-phenylallylidene)-9H-fluorene, bypassing direct hydroarylation .
Q. What are the dominant photochemical oxidation pathways of 9H-fluorene derivatives in environmental or synthetic contexts?
- Methodological Answer : Key pathways include:
Q. How does the tert-butyl substituent influence the electronic properties of this compound in OLED applications?
- Methodological Answer : The tert-butyl group:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
